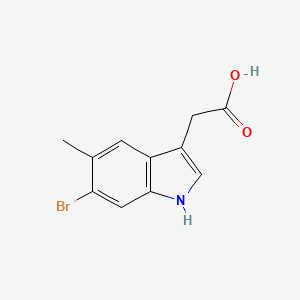
6-Bromo-5-methylindole-3-acetic Acid
説明
Structure
3D Structure
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
2-(6-bromo-5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-8-7(3-11(14)15)5-13-10(8)4-9(6)12/h2,4-5,13H,3H2,1H3,(H,14,15) |
InChIキー |
BPFSTSFKGPNTBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NC=C2CC(=O)O |
製品の起源 |
United States |
準備方法
化学反応の分析
科学研究への応用
6-ブロモ-5-メチルインドール-3-酢酸は、幅広い科学研究への応用があります。
化学: これは、より複雑なインドール誘導体を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、植物の成長と発達に関与するインドール-3-酢酸と類似した、植物ホルモンアナログとしての可能性について研究されています.
医学: 研究により、インドール誘導体が抗ウイルス性、抗がん性、抗菌性を有することが示されており、薬物開発の候補となっています.
科学的研究の応用
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex indole derivatives, which are essential in developing new pharmaceuticals.
Biology
- Biological Activity : Research indicates that 6-Bromo-5-methylindole-3-acetic Acid exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine
- Therapeutic Potential : The compound is investigated for its potential in treating various diseases, particularly cancer and infections.
Industry
- Material Development : It is utilized in the development of new materials, enhancing chemical processes in industrial applications.
Antitumor Activity
Research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins like Bcl-2.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 7.5 | Induction of apoptosis via Bcl-2 downregulation |
This compound's ability to enhance autophagy proteins further supports its role as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Escherichia coli effectively.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 μg/mL |
These findings suggest its potential as a broad-spectrum antimicrobial agent.
Neuroprotective Properties
Emerging studies indicate that indole derivatives may offer neuroprotective effects, potentially beneficial for treating neurodegenerative diseases through modulation of neurotransmitter systems and oxidative stress reduction.
Case Studies
- Antitumor Efficacy : A study using xenografted mouse models demonstrated that treatment with indole derivatives significantly reduced tumor weight and volume, showcasing their therapeutic potential in oncology.
- Antimicrobial Testing : In vitro assays confirmed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.
作用機序
6-ブロモ-5-メチルインドール-3-酢酸の作用機序には、特定の分子標的と経路との相互作用が関与しています。 インドール誘導体として、さまざまな受容体や酵素と相互作用し、細胞の成長、分化、アポトーシスなどの生物学的プロセスに影響を与えます。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似化合物との比較
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 6-Bromo-5-methylindole-3-acetic Acid and related indole derivatives:
Key Observations
Positional Isomerism :
- The substitution pattern significantly impacts physicochemical properties. For example, 5-Bromo-6-methylindole-3-carboxylic Acid (CAS: 1360928-54-6) differs from the target compound in bromine and methyl group positions, leading to a lower molecular weight (254.08 vs. ~272.11 g/mol) .
Functional Group Modifications :
- Replacement of the acetic acid group with an oxoacetic acid (e.g., 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid) introduces a ketone moiety, altering reactivity and solubility .
- Ester derivatives (e.g., methyl or ethyl esters) enhance lipophilicity, making them more suitable for synthetic intermediates .
Additional Substituents: Compounds like 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1895356-53-2) incorporate fluorine and carbaldehyde groups, which may influence electronic properties and bioavailability .
Physical Properties: Limited data on density and boiling points (e.g., 1.60 g/cm³ for the carbaldehyde derivative) suggest that halogenation and alkylation increase density compared to non-halogenated indoles .
Research Implications
- Synthetic Utility : Methyl and ethyl esters of this compound are critical intermediates for coupling reactions or further functionalization .
- Pharmacological Potential: The presence of bromine and methyl groups may enhance binding affinity in kinase inhibitors or anti-inflammatory agents, though specific biological data are lacking in the provided evidence.
- Comparative Reactivity : Oxoacetic acid derivatives (e.g., 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid) are more electrophilic than their acetic acid counterparts, favoring nucleophilic additions .
生物活性
6-Bromo-5-methylindole-3-acetic acid is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a bromine atom at the sixth position and a methyl group at the fifth position of the indole ring. Its molecular formula is , and it has garnered interest for its potential as a plant hormone analog, similar to indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.
- Enzyme Modulation : It has been shown to inhibit certain enzymes linked to cancer cell proliferation, suggesting potential anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Anticancer Effects
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It modulates immune responses by affecting cytokine production in dendritic cells and T cells, potentially offering therapeutic benefits for inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Applications in Medicine and Agriculture
The potential applications of this compound extend beyond basic research:
- Medicinal Chemistry : Due to its diverse biological activities, it is being explored as a lead compound for drug development targeting infectious diseases and cancer.
- Agriculture : As a plant hormone analog, it may be utilized to enhance plant growth and resistance against pathogens, thereby improving crop yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


